molecular formula C14H11F2NO4 B10971802 3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10971802
M. Wt: 295.24 g/mol
InChI Key: RAUJJXSCNLQUIA-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, cyclopentadiene can react with maleic anhydride to form the bicyclic structure.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core or the difluorophenyl group.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it a useful building block in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or specialty chemicals, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the bicyclic core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the difluorophenyl group, making it less versatile in certain applications.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride group instead of the carbamoyl group, leading to different reactivity.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: An ester derivative, which may have different solubility and reactivity properties.

Uniqueness

The presence of the difluorophenyl group in 3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C14H11F2NO4

Molecular Weight

295.24 g/mol

IUPAC Name

3-[(3,4-difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C14H11F2NO4/c15-7-2-1-6(5-8(7)16)17-13(18)11-9-3-4-10(21-9)12(11)14(19)20/h1-5,9-12H,(H,17,18)(H,19,20)

InChI Key

RAUJJXSCNLQUIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)NC3=CC(=C(C=C3)F)F)C(=O)O

Origin of Product

United States

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